molecular formula C11H18BNO3 B2884977 5-Methyl-2-pentyloxypyridine-3-boronic acid CAS No. 2096329-55-2

5-Methyl-2-pentyloxypyridine-3-boronic acid

Cat. No.: B2884977
CAS No.: 2096329-55-2
M. Wt: 223.08
InChI Key: OTGSYYPDJUWYGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentyloxypyridine-3-boronic acid typically involves the reaction of 5-Methyl-2-pentyloxypyridine with a boron-containing reagent under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, which facilitates the formation of the boronic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-pentyloxypyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyl-2-pentyloxypyridine-3-boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-pentyloxypyridine-3-boronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules with high precision.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Thiopheneboronic acid

Comparison: 5-Methyl-2-pentyloxypyridine-3-boronic acid is unique due to its specific structure, which includes a pyridine ring substituted with a boronic acid group and a pentyloxy side chain. This structure imparts distinct reactivity and properties compared to other boronic acids, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

(5-methyl-2-pentoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO3/c1-3-4-5-6-16-11-10(12(14)15)7-9(2)8-13-11/h7-8,14-15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGSYYPDJUWYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCCCCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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